4-(4-Bromo-2-fluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-fluoroaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent, making it a candidate for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids, while its anticancer activity is linked to its interaction with estrogen receptors in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)thiazol-2-amine
- 4-(4-Fluorophenyl)thiazol-2-amine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(4-Bromo-2-fluorophenyl)thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H6BrFN2S |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
VMYOYYYRMGAFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.